molecular formula C10H14N6O2S B13925669 4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-N,N-dimethyl-benzenesulfonamide CAS No. 443799-44-8

4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-N,N-dimethyl-benzenesulfonamide

Cat. No.: B13925669
CAS No.: 443799-44-8
M. Wt: 282.33 g/mol
InChI Key: PLSMUJCOFOEAAA-UHFFFAOYSA-N
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Description

4-[(3-Amino-1H-1,2,4-triazol-5-yl)amino]-N,N-dimethylbenzenesulfonamide is a compound that features a triazole ring, which is known for its wide range of applications in medicinal and organic chemistry. This compound is particularly interesting due to its potential pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Amino-1H-1,2,4-triazol-5-yl)amino]-N,N-dimethylbenzenesulfonamide typically involves the preparation of the triazole ring followed by its functionalization. One common method involves the cyclocondensation of aminoguanidine with appropriate precursors under microwave irradiation . The reaction conditions often include the use of succinic anhydride and aminoguanidine hydrochloride, with the sequence of reagent addition depending on the nucleophilicity of the amines involved .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave irradiation can be scaled up, and continuous flow reactors may be employed to enhance efficiency and control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Amino-1H-1,2,4-triazol-5-yl)amino]-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s pharmacological properties .

Mechanism of Action

The mechanism of action of 4-[(3-Amino-1H-1,2,4-triazol-5-yl)amino]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like kinases or demethylases, disrupting key biological pathways . The triazole ring’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Amino-1H-1,2,4-triazol-5-yl)amino]-N,N-dimethylbenzenesulfonamide is unique due to its specific functional groups, which enhance its solubility and bioavailability. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .

Properties

CAS No.

443799-44-8

Molecular Formula

C10H14N6O2S

Molecular Weight

282.33 g/mol

IUPAC Name

4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H14N6O2S/c1-16(2)19(17,18)8-5-3-7(4-6-8)12-10-13-9(11)14-15-10/h3-6H,1-2H3,(H4,11,12,13,14,15)

InChI Key

PLSMUJCOFOEAAA-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC2=NNC(=N2)N

Origin of Product

United States

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